molecular formula C11H13BrFN B13561987 2-(3-Bromo-5-fluorophenyl)piperidine

2-(3-Bromo-5-fluorophenyl)piperidine

Cat. No.: B13561987
M. Wt: 258.13 g/mol
InChI Key: RIFHOZNGNNMEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-5-fluorophenyl)piperidine is an organic compound that belongs to the class of piperidines, which are heterocyclic amines This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 5-position on the phenyl ring attached to the piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenyl)piperidine typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylpiperidine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.

    Cyclization: The brominated and fluorinated phenyl compound is then subjected to cyclization to form the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include:

    Catalytic Reactions: Utilizing catalysts to enhance the efficiency of the bromination and fluorination steps.

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction: Reagents like hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(3-Bromo-5-fluorophenyl)piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluorophenyl)piperidine: Lacks the bromine atom, which can result in different chemical and biological properties.

    2-(3-Bromo-4-fluorophenyl)piperidine: Has the fluorine atom at a different position, which can affect its reactivity and applications.

Uniqueness

2-(3-Bromo-5-fluorophenyl)piperidine is unique due to the specific positioning of the bromine and fluorine atoms, which can impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

IUPAC Name

2-(3-bromo-5-fluorophenyl)piperidine

InChI

InChI=1S/C11H13BrFN/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h5-7,11,14H,1-4H2

InChI Key

RIFHOZNGNNMEDL-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC(=CC(=C2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.